

Docebenone Experimental Data Summary

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Compound Focus: Docebenone

CAS No.: 80809-81-0

Cat. No.: S526475

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The table below summarizes the available quantitative data on **Docebenone** (also known as AA-861) from scientific literature.

Assay/Condition	Cell Line/Model	Target/Effect	Value (IC ₅₀ /EC ₅₀)	Description
5-Lipoxygenase (5-LO) Inhibition [1]	RBL-1 cells	5-LO	9.0 x 10 ⁻⁸ M	Concentration reducing LTB ₄ formation by 50%
Pregnane X Receptor (PXR) Activation [1]	Human HepG2 (DPX-2)	PXR	EC ₅₀ = 7.1 μM	Induction of CYP3A4 after 24 hrs
PXR Activation [1]	Human HepG2 (DPX-2)	PXR	EC ₅₀ = 28.2 μM	Activation measured by luciferase reporter gene
Calcium Increase [1]	Information missing	[Ca ²⁺] _i	Information missing	Concentration-dependent increase (10-200 μM)
In Vivo Efficacy [1]	Rat acute necrotizing pancreatitis model	Protective effect	30 mg/kg (single dose)	Showed protective effect

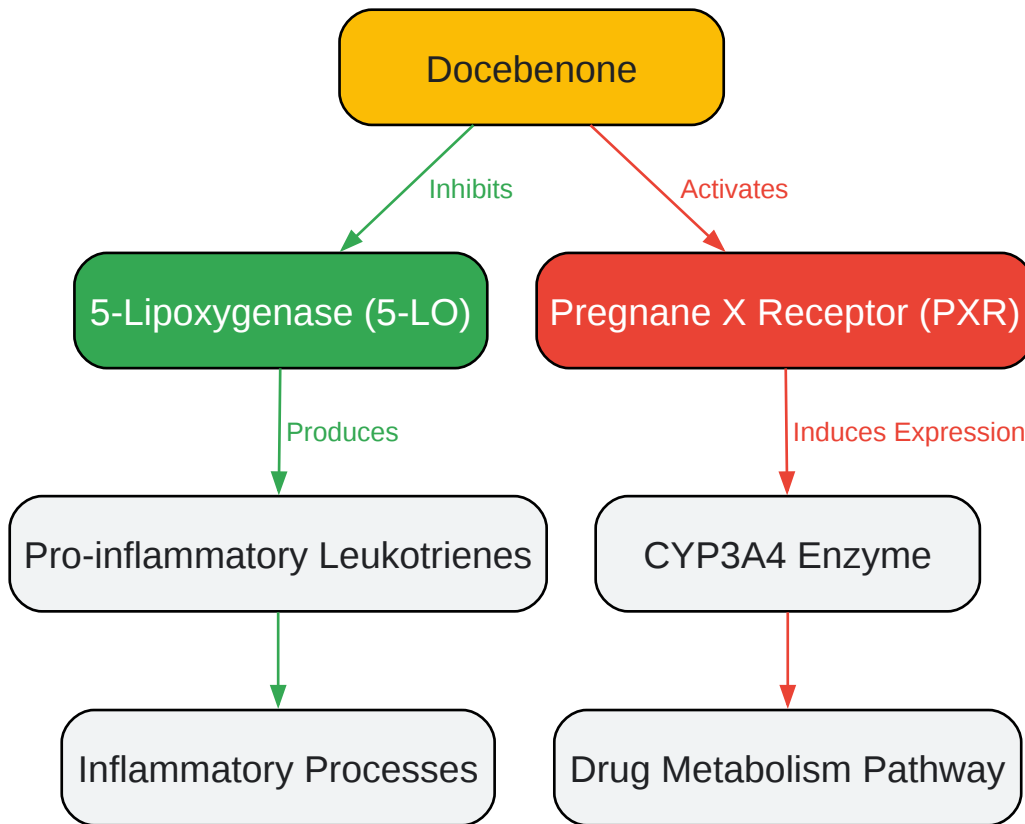
Detailed Experimental Protocols

Based on the search results, here are the methodologies for the key experiments cited.

- **5-Lipoxygenase (5-LO) Inhibition Assay** [1]
 - **Cell Line:** RBL-1 cells.
 - **Method:** The concentration of **Docebenone** required to reduce by 50% the amount of leukotriene B4 (LTB4) formed by the RBL-1 cells was measured. The specific method for stimulating LTB4 production and the detection technique (likely ELISA or similar) are not detailed in the available excerpt.
- **Pregnane X Receptor (PXR) Activation Assay** [1]
 - **Cell Line:** Human HepG2 hepatoma cells, specifically the DPX-2 line, which is engineered for PXR reporter assays.
 - **Method:**
 - Cells were treated with **Docebenone** for 24 hours.
 - Activation of human PXR was measured using a **luciferase reporter gene-based luminescent analysis**.
 - Additionally, induction of the endogenous PXR target gene **CYP3A4** was assessed, also via a luminescent reporter assay after 24 hours of treatment.
- **In Vivo Efficacy Study** [1]
 - **Model:** Acute necrotizing pancreatitis induced in rats.
 - **Method:** Pancreatitis was induced by the retrograde injection of 0.4 mL/kg body weight of 6% taurocholic acid into the pancreatic duct.
 - **Treatment:** A single dose of 30 mg/kg **Docebenone** was administered. The route of administration is not specified in the available summary.

Proposed Mechanism and Selectivity

Docebenone is characterized as a potent, selective, and orally active **5-lipoxygenase (5-LO) inhibitor** [1]. The enzyme 5-LO is a key player in the biosynthesis of leukotrienes, which are potent inflammatory mediators. The following diagram illustrates its primary mechanism and a key off-target interaction identified in the data.



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This diagram highlights that while **Docebenone's** primary, therapeutic action is highly specific 5-LO inhibition, researchers should be aware of its potential to activate PXR, which could lead to unintended drug-drug interactions by inducing the CYP3A4 metabolism pathway [1].

Research Context and Comparisons

- **Role of Lipoxygenase in Cell Death:** The broader scientific context is important for understanding the potential application of 5-LO inhibitors like **Docebenone**. **Lipoxygenases (LOX)** are recognized as key enzymes that can drive a specific type of programmed cell death called **ferroptosis** by promoting lipid peroxidation [2]. This connection suggests that **Docebenone** could be investigated for its potential to inhibit ferroptosis in disease models where 5-LO is a major contributor.
- **Comparison with Related Compounds:** The search did not yield direct head-to-head comparisons of **Docebenone** with other 5-LO inhibitors. However, it is common in research to compare mechanisms

(e.g., 5-LO specific vs. dual 5-LO/COX inhibitors) and potency (IC₅₀ values) across different studies. The data provided here can serve as a benchmark for such comparisons.

Knowledge Gaps and Future Research

The current publicly available data on **Docebenone** has some limitations that you may wish to address in your guide:

- **Specificity Profile:** A comprehensive counter-screening profile is lacking. Specificity is often demonstrated by testing against a panel of related enzymes (e.g., other lipoxygenase isoforms like 12-LO or 15-LO, cyclooxygenases COX-1/COX-2) and unrelated receptors to rule out major off-target effects.
- **Cellular Selectivity:** Data on whether the observed effects (like PXR activation) occur at concentrations relevant to 5-LO inhibition in disease models is needed to assess therapeutic window.
- **Detailed Protocols:** The methodologies for some of the cited experiments, particularly the 5-LO and calcium assays, are not described in full detail in the available excerpts.

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References

1. Docebenone (AA 861) | Lipoxygenase Inhibitor [medchemexpress.com]
2. Ferroptosis inhibitors: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

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